BENGHE Foundational & Exploratory

Check Availability & Pricing

2-Bromo-5-iodopyrimidine CAS number and
structure

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 2-Bromo-5-iodopyrimidine
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An In-Depth Technical Guide to 2-Bromo-5-iodopyrimidine: Synthesis, Reactivity, and
Applications in Drug Discovery

Authored by a Senior Application Scientist

Introduction: In the landscape of modern medicinal chemistry and drug development,
halogenated heterocycles serve as indispensable building blocks. Their unique electronic
properties and propensity for selective functionalization make them powerful tools in the
synthesis of complex molecular architectures. Among these, 2-bromo-5-iodopyrimidine
stands out as a highly versatile and valuable intermediate. This guide provides an in-depth
exploration of its chemical properties, synthesis, reactivity in key cross-coupling reactions, and
its strategic application in pharmaceutical research.

Core Compound Identification and Properties

2-Bromo-5-iodopyrimidine is a dihalogenated pyrimidine characterized by the presence of a
bromine atom at the C2 position and an iodine atom at the C5 position. This specific
arrangement of halogens with differing reactivities is the cornerstone of its synthetic utility.

Chemical Structure:
Caption: Chemical structure of 2-bromo-5-iodopyrimidine.

Table 1: Physicochemical Properties
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Property Value Source
CAS Number 905856-70-4 [1]
Molecular Formula CaH2BrIN2 [1]
Molecular Weight 284.88 g/mol [1]
IUPAC Name 2-bromo-5-iodopyrimidine [1]
SMILES C1=C(C=NC(=N1)Br)! [1]
InChiKey YBYJIKYNLWCQBW- o

UHFFFAOYSA-N

White to light yellow solid

Appearance

(Expected)

Soluble in common organic
Solubility solvents (e.g., DMSO, DMF,

DCM)

Synthesis of 2-Bromo-5-iodopyrimidine

While multiple synthetic routes to dihalogenated pyrimidines exist, a common and logical
approach involves the sequential halogenation of a pyrimidine core or the transformation of
existing halogenated precursors. A plausible and efficient synthesis of 2-bromo-5-
iodopyrimidine can be conceptualized from commercially available 2-chloropyrimidine
derivatives.

One established method for synthesizing a related isomer, 5-bromo-2-iodopyrimidine, involves
the reaction of 5-bromo-2-chloropyrimidine with hydroiodic acid, which effectively replaces the
chlorine with iodine.[2] A similar halogen exchange strategy can be employed for the target
molecule. A patent for the preparation of 2-bromopyrimidines describes the effective conversion
of 2-chloropyrimidines using hydrogen bromide in acetic acid.[3]

Proposed Synthetic Protocol (Halogen Exchange):

This protocol is a representative methodology based on established chemical transformations
for analogous structures.
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o Step 1: Synthesis of 2-Bromo-5-chloropyrimidine from 2,5-Dichloropyrimidine

o To a solution of 2,5-dichloropyrimidine (1.0 eq) in a suitable acidic solvent such as glacial
acetic acid, add a solution of hydrogen bromide (30-33% in acetic acid, ~2.0-3.0 eq).

o Stir the reaction mixture at a controlled temperature (e.g., 30-50 °C) for several hours. The
progress of the reaction should be monitored by a suitable analytical technique (e.g., GC-
MS or LC-MS) to observe the selective replacement of one chlorine atom.

o Upon completion, pour the reaction mixture onto ice water to precipitate the product.
o Neutralize the solution carefully with a base (e.g., sodium carbonate solution).
o Extract the product with an organic solvent such as diethyl ether or dichloromethane.

o Wash the combined organic phases with water and brine, dry over anhydrous sodium
sulfate, and concentrate under reduced pressure to yield crude 2-bromo-5-
chloropyrimidine.

e Step 2: Synthesis of 2-Bromo-5-iodopyrimidine

o Suspend the crude 2-bromo-5-chloropyrimidine (1.0 eq) and sodium iodide (1.5-2.0 eq) in
a solvent such as chloroform or acetonitrile.

o Cool the mixture to O °C in an ice bath.
o Slowly add hydroiodic acid (57 wt. %, ~1.0 eq).

o Allow the reaction to warm to room temperature and stir for 18-24 hours. Monitor the
reaction for the disappearance of the starting material.

o Upon completion, pour the mixture into a biphasic solution of ice water and a reducing
agent (e.g., sodium thiosulfate solution) to quench unreacted iodine, followed by
neutralization with a base (e.g., 10N NaOH).

o Extract the aqueous layer with chloroform or dichloromethane.
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o Combine the organic layers, dry over anhydrous magnesium sulfate (MgSOa4), and
concentrate in vacuo.

o Purify the crude solid by column chromatography (silica gel, eluting with a hexane/ethyl
acetate gradient) or recrystallization to afford pure 2-bromo-5-iodopyrimidine.

Chemical Reactivity and Synthetic Utility

The synthetic power of 2-bromo-5-iodopyrimidine lies in the differential reactivity of its two
carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is
significantly more susceptible to oxidative addition to a Pd(0) center than the C-Br bond. This
reactivity hierarchy (I > Br > ClI > F) allows for highly regioselective, sequential functionalization
of the pyrimidine ring.[4][5]

Regioselective Cross-Coupling Workflow

Step 2: Coupling at C2
orcing Conditions)

Step 1: Selective Coupling at C5
Pd(0) catalyst (Mild Conditions) Pd(0) catalyst

2-Bromo-5-iodopyrimidine 2-Bromo-5-substituted-pyrimidine 2,5-Disubstituted Pyrimidine

Click to download full resolution via product page

Caption: General workflow for sequential, regioselective cross-coupling.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between an
organohalide and an organoboron compound. For 2-bromo-5-iodopyrimidine, this reaction
can be tuned to selectively form a bond at the C5 position.

Mechanism Insight: The catalytic cycle begins with the oxidative addition of the more reactive
C-I bond to the Pd(0) catalyst. This is followed by transmetalation with the boronic acid
(activated by a base) and subsequent reductive elimination to yield the C5-arylated product,
regenerating the Pd(0) catalyst.

Representative Protocol: Selective C5-Arylation
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» Reaction Setup: To an oven-dried flask, add 2-bromo-5-iodopyrimidine (1.0 eq), the
desired arylboronic acid (1.1 eq), and a base such as potassium carbonate (K2COs) or
potassium phosphate (KsPOa4) (2.0-3.0 eq).[6]

o Catalyst Addition: Add the palladium catalyst, for example,
tetrakis(triphenylphosphine)palladium(0) [Pd(PPhs)4] (2-5 mol%).

o Solvent and Degassing: Add a degassed solvent system, typically a mixture of 1,4-dioxane
and water (e.g., 4:1 ratio).[6] Degas the resulting mixture by bubbling argon or nitrogen
through it for 15-20 minutes.

e Reaction: Heat the mixture to 80-90 °C and stir under an inert atmosphere. Monitor the
reaction’s progress by TLC or LC-MS.

o Work-up: After completion, cool the reaction to room temperature, dilute with ethyl acetate,
and wash with water and brine.

 Purification: Dry the organic layer over anhydrous Na=SOa, filter, and concentrate under
reduced pressure. Purify the residue by column chromatography to isolate the 2-bromo-5-
arylpyrimidine product.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and
an aryl or vinyl halide, catalyzed by palladium and a copper(l) co-catalyst.[7][8] This reaction is
exceptionally useful for introducing alkynyl moieties, which are prevalent in many bioactive
molecules and can serve as handles for further transformations.

Mechanism Insight: The reaction involves two interconnected catalytic cycles. In the palladium
cycle, oxidative addition of the C-1 bond occurs. In the copper cycle, the terminal alkyne reacts
with the Cu(l) salt to form a copper acetylide, which then undergoes transmetalation with the
palladium complex. Reductive elimination yields the 5-alkynylpyrimidine.[9][10]

Representative Protocol: Selective C5-Alkynylation

¢ Reaction Setup: In a flask under an inert atmosphere (N2 or Ar), dissolve 2-bromo-5-
iodopyrimidine (1.0 eq), the terminal alkyne (1.2-1.5 eq), and a copper(l) salt such as
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copper(l) iodide (Cul) (5-10 mol%) in an anhydrous amine solvent like triethylamine (EtsN) or
a mixture of THF and EtsN.

o Catalyst Addition: Add the palladium catalyst, such as Pd(PPhs)a (2-5 mol%) or
bis(triphenylphosphine)palladium(ll) dichloride [PdCI2(PPhs)z2] (2-5 mol%).

o Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the
starting material is consumed (monitored by TLC/LC-MS).

o Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove
catalyst residues, washing with an organic solvent like ethyl acetate.

 Purification: Concentrate the filtrate and purify the crude product via flash column
chromatography to yield the desired 2-bromo-5-alkynylpyrimidine.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the
formation of C-N bonds, a critical transformation in the synthesis of pharmaceuticals.[11][12]
This reaction allows for the coupling of aryl halides with a wide range of primary and secondary
amines.[13] After initial functionalization at the C5 position, the less reactive C-Br bond at the
C2 position can undergo Buchwald-Hartwig amination under more forcing conditions.

Mechanism Insight: The catalytic cycle involves the oxidative addition of the C-Br bond to the
Pd(0) complex, coordination of the amine, deprotonation by a strong, non-nucleophilic base to
form a palladium amido complex, and finally, reductive elimination to form the C-N bond and
regenerate the Pd(0) catalyst.[14][15]
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Caption: Catalytic cycle for the Buchwald-Hartwig amination.
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Representative Protocol: C2-Amination of a 5-Substituted-2-bromopyrimidine

e Reaction Setup: In a glovebox or under an inert atmosphere, charge a vial or flask with the
5-substituted-2-bromopyrimidine starting material (1.0 eq), the desired amine (1.2 eq), a
strong base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide
(LHMDS) (1.4 eq), and the palladium catalyst system. A common system is Pdz(dba)s (1-2
mol%) with a specialized phosphine ligand like XPhos or RuPhos (2-4 mol%).

e Solvent: Add an anhydrous, degassed aprotic solvent such as toluene or 1,4-dioxane.

o Reaction: Seal the vessel and heat the mixture to a higher temperature (typically 100-120
°C). Stir until the reaction is complete as determined by LC-MS analysis.

o Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and quench
carefully with water or saturated ammonium chloride solution.

 Purification: Separate the layers and extract the aqueous phase. Wash the combined organic
layers with brine, dry over Na2SOa4, and concentrate. Purify the product by column
chromatography.

Safety and Handling
Dihalogenated pyrimidines and pyridines require careful handling due to their potential toxicity.

» Hazard Classification: Compounds like 2-bromo-5-iodopyridine are classified as harmful if
swallowed, causing skin irritation, serious eye damage, and potential respiratory irritation.
[16] Similar hazards should be assumed for 2-bromo-5-iodopyrimidine.

o Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated
fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g.,
nitrile), and safety goggles or a face shield.[17][18]

» First Aid Measures:
o Skin Contact: Immediately wash off with soap and plenty of water.[16]

o Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if
present and easy to do. Continue rinsing and seek immediate medical attention.[16]
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o Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[16][18]

o Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical
attention.[16]

o Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from
strong oxidizing agents and direct light.[18][19]

Conclusion

2-Bromo-5-iodopyrimidine is a powerful and strategic building block for researchers in drug
discovery and organic synthesis. Its well-defined regioselectivity, enabled by the differential
reactivity of the C-I and C-Br bonds, allows for the controlled and sequential introduction of
diverse functionalities. By mastering its application in cornerstone reactions such as the
Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, chemists can efficiently
construct complex, novel molecules, thereby accelerating the development of next-generation
therapeutics. Adherence to strict safety protocols is paramount when handling this reactive and
potentially hazardous intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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